

Application Notes and Protocols: In Vitro Antifungal Activity of Purothionin Against Fusarium

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Compound of Interest

Compound Name: Purothionin

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Introduction

Purothionins are a class of small, cysteine-rich, cationic peptides found in the endosperm of wheat and other cereals. They exhibit broad-spectrum antimicrobial activity against various plant and human pathogens. This document provides detailed application notes and experimental protocols for assessing the in vitro antifungal activity of **purothionin** against phytopathogenic fungi of the *Fusarium* genus, a major cause of crop diseases and mycotoxin contamination. The methodologies outlined here focus on determining the minimum inhibitory and fungicidal concentrations, and elucidating the mechanisms of action, including plasma membrane permeabilization, induction of reactive oxygen species (ROS), and effects on mitochondrial membrane potential.

Data Presentation: Antifungal Activity of Thionin-like Peptides against Fusarium

While specific quantitative data for **purothionin** against a wide range of *Fusarium* species is limited in publicly available literature, the following table summarizes the activity of a closely related thionin-like peptide, CaThi, against *Fusarium solani*, and other antifungal peptides against various *Fusarium* species to provide a comparative context.

Peptide/Compound	Fusarium Species	MIC (µg/mL)	MFC (µg/mL)	IC50 (µg/mL)	Reference
CaThi (Thionin-like)	F. solani	-	-	< 50	[1]
Iturin A	F. graminearum	50	-	-	[2]
Plipastatin A	F. graminearum	100	-	-	[2]
JH8944 (Synthetic Peptide)	F. oxysporum	5	-	-	[3]
JH8944 (Synthetic Peptide)	F. graminearum	50	-	-	[3]
JH8944 (Synthetic Peptide)	F. verticillioides	50	-	-	[3]
Surfactin	F. graminearum	-	-	102.1	[4]

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50 (Half-maximal Inhibitory Concentration). Data for **purothionin** should be determined empirically using the protocols below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

- **Purothionin** (stock solution prepared in sterile distilled water or a suitable buffer)
- *Fusarium* species (e.g., *F. graminearum*, *F. oxysporum*, *F. solani*)
- Potato Dextrose Agar (PDA) plates
- Potato Dextrose Broth (PDB) or RPMI-1640 medium
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
- Sterile distilled water
- Hemocytometer or spectrophotometer for spore counting

Protocol:

- Fungal Inoculum Preparation:
 - Culture the *Fusarium* strain on a PDA plate at 25-28°C for 7-10 days to allow for sufficient sporulation.
 - Harvest conidia (spores) by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
 - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
 - Wash the conidia by centrifugation (e.g., 3000 x g for 10 minutes) and resuspend in PDB or RPMI-1640.
 - Adjust the conidial suspension to a final concentration of $1-5 \times 10^4$ conidia/mL using a hemocytometer.
- Broth Microdilution Assay:
 - Prepare serial twofold dilutions of **purothionin** in the chosen broth medium in a 96-well plate. The final volume in each well should be 100 μ L.

- Add 100 μL of the adjusted fungal inoculum to each well, resulting in a final volume of 200 μL .
- Include a positive control (fungal inoculum without **purothionin**) and a negative control (broth medium only).
- Incubate the plates at 25-28°C for 48-72 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **purothionin** that causes complete visual inhibition of fungal growth. Alternatively, the absorbance at a specific wavelength (e.g., 595 nm or 620 nm) can be measured using a microplate reader, with the MIC being the concentration that inhibits growth by $\geq 90\%$ compared to the positive control.^{[5][6]}
- MFC Determination:
 - Following MIC determination, take a 10-20 μL aliquot from each well that shows no visible growth.
 - Spread the aliquot onto a fresh PDA plate.
 - Incubate the plates at 25-28°C for 48-72 hours.
 - The MFC is the lowest concentration of **purothionin** from which no fungal colonies grow on the PDA plate.

Assessment of Plasma Membrane Permeabilization (SYTOX Green Assay)

This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.^{[1][6]}

Materials:

- *Fusarium* hyphae (prepared as described in Protocol 1, step 1, but with longer incubation to obtain germlings/hyphae)

- **Purothionin**
- SYTOX Green (stock solution in DMSO)
- Assay buffer (e.g., Phosphate-Buffered Saline - PBS, or half-strength PDB)
- 96-well black microtiter plates
- Fluorescence microplate reader or fluorescence microscope

Protocol:

- Hyphae Preparation:
 - Grow *Fusarium* from conidia in PDB at 25-28°C with shaking for 16-18 hours to obtain young hyphae.
 - Harvest the hyphae by centrifugation and wash twice with the assay buffer.
 - Resuspend the hyphae in the assay buffer.
- SYTOX Green Assay:
 - Add the hyphal suspension to the wells of a 96-well black microtiter plate.
 - Add different concentrations of **purothionin** to the wells.
 - Include a negative control (hyphae with buffer only) and a positive control for maximum permeabilization (e.g., hyphae treated with 70% ethanol or heat-killed).
 - Add SYTOX Green to each well to a final concentration of 0.2-5 µM.[\[6\]](#)[\[7\]](#)
 - Incubate the plate at room temperature in the dark for 15-30 minutes.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[\[1\]](#)[\[8\]](#)
 - Alternatively, visualize the stained hyphae using a fluorescence microscope with a standard FITC filter set.

Detection of Reactive Oxygen Species (ROS) Production (DAB Staining)

This protocol uses 3,3'-Diaminobenzidine (DAB), which polymerizes and forms a brown precipitate in the presence of hydrogen peroxide (H_2O_2) and peroxidases.[1][9]

Materials:

- Fusarium hyphae
- **Purothionin**
- DAB solution (1 mg/mL in water, pH adjusted to 3.6-3.8 with HCl)[3][10]
- Microscope slides and coverslips
- Light microscope

Protocol:

- Treatment:
 - Treat Fusarium hyphae with the desired concentration of **purothionin** for a specific duration (e.g., 30 minutes to a few hours).
 - Include an untreated control.
- DAB Staining:
 - Harvest the treated and control hyphae.
 - Immerse the hyphae in the DAB solution.
 - Incubate in the dark at room temperature for 1-2 hours. Vacuum infiltration for a few minutes can enhance staining.[3]
- Visualization:

- Wash the hyphae with sterile water to remove excess DAB solution.
- Mount the stained hyphae on a microscope slide.
- Observe under a light microscope for the presence of a dark brown precipitate, indicating ROS accumulation.

Measurement of Mitochondrial Membrane Potential (Rhodamine 123 Assay)

This protocol uses the fluorescent dye Rhodamine 123, a cationic probe that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[\[4\]](#)

Materials:

- Fusarium hyphae or protoplasts
- **Purothionin**
- Rhodamine 123 (stock solution in DMSO or ethanol)
- Assay buffer (e.g., PBS)
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization
- Fluorescence microplate reader or fluorescence microscope

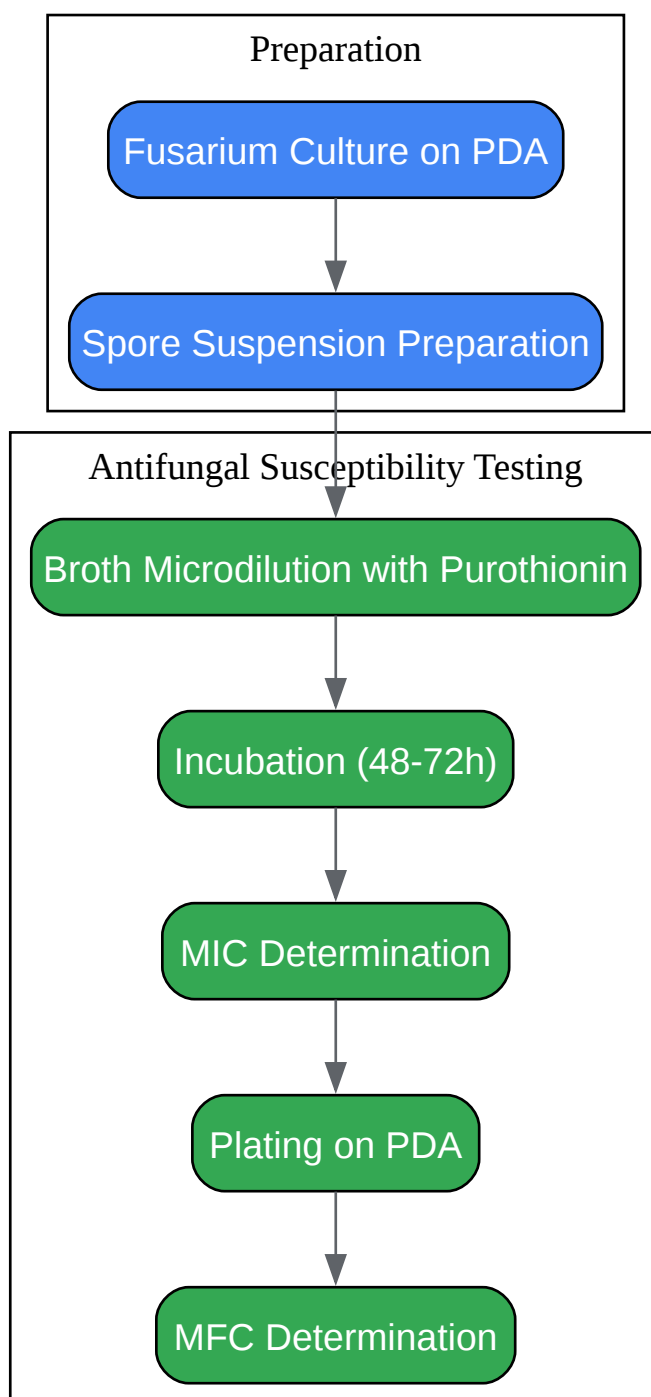
Protocol:

- Treatment:
 - Treat Fusarium hyphae or protoplasts with various concentrations of **purothionin** for the desired time.
 - Include an untreated control and a positive control treated with CCCP (e.g., 10 μ M for 20 minutes).[\[11\]](#)

- Rhodamine 123 Staining:
 - Harvest the treated cells by centrifugation and wash with the assay buffer.
 - Resuspend the cells in the assay buffer containing Rhodamine 123 (final concentration typically 1-10 μM).
 - Incubate at 25-37°C in the dark for 20-60 minutes.[\[11\]](#)
- Measurement:
 - Wash the cells to remove the excess dye.
 - Resuspend in fresh assay buffer.
 - Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~507 nm, emission ~529 nm).[\[11\]](#)
 - Alternatively, observe the fluorescence using a microscope. A decrease in fluorescence intensity in **purothionin**-treated cells compared to the control indicates mitochondrial membrane depolarization.

Visualizations

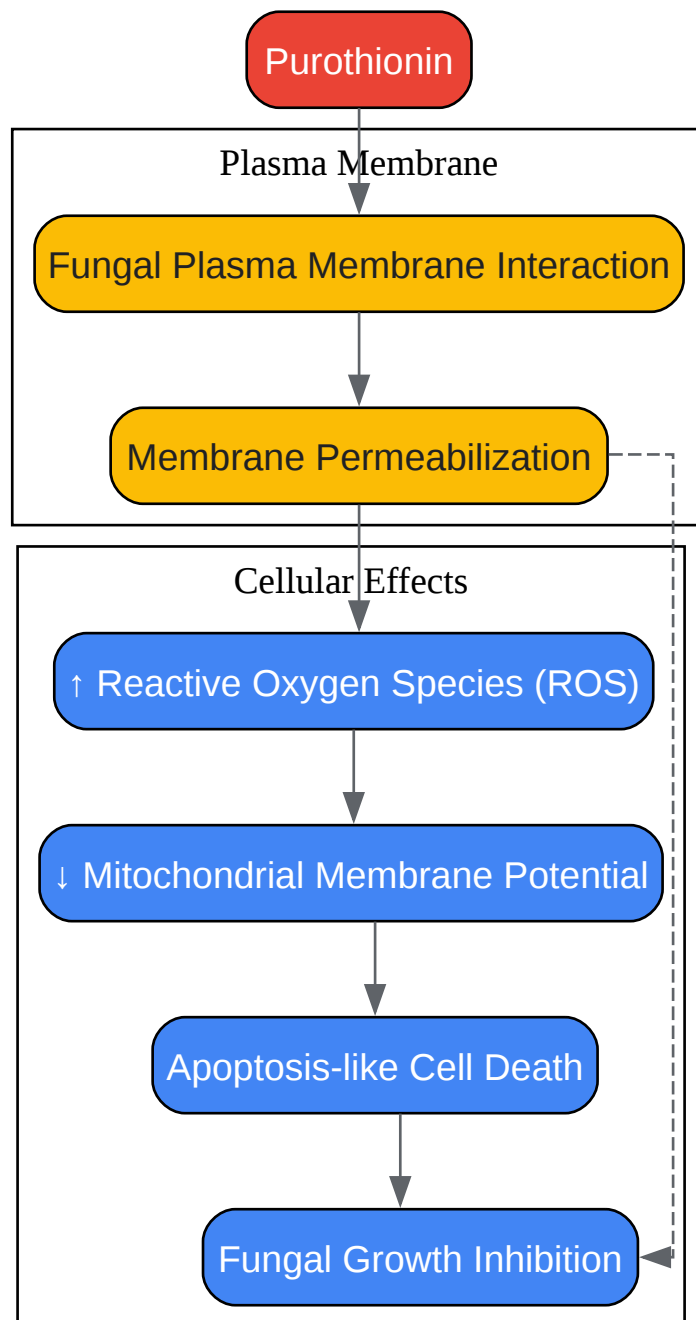
Experimental Workflow for Antifungal Activity Testing



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Caption: Workflow for determining MIC and MFC of **purothionin** against Fusarium.

Proposed Signaling Pathway for Purothionin's Antifungal Action



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Caption: Proposed mechanism of **purothionin**'s antifungal action against *Fusarium*.

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